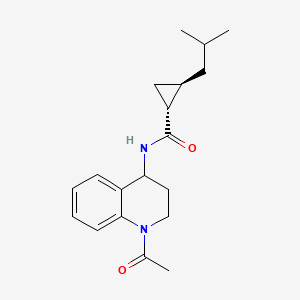![molecular formula C18H20N6O B7336718 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine is a synthetic compound that has been developed for scientific research applications. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine in lab experiments is its high potency and specificity. It can be used in very small quantities, which reduces the cost of experiments. However, one limitation is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to identify new drug targets. Finally, researchers can explore the use of this compound in drug delivery systems to improve the efficacy and safety of existing drugs.
Métodos De Síntesis
The synthesis of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine involves the use of several chemical reactions. The starting materials are pyrrolidine, pyrazole, and pyrimidine, which are reacted with various reagents to form the final product. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been used in studies to investigate the mechanisms of action of various drugs and to develop new drug delivery systems.
Propiedades
IUPAC Name |
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c19-18-21-16(12-17(22-18)24-11-5-9-20-24)23-10-4-6-14(23)13-25-15-7-2-1-3-8-15/h1-3,5,7-9,11-12,14H,4,6,10,13H2,(H2,19,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRZXTCIZPISSO-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC(=C2)N3C=CC=N3)N)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC(=NC(=C2)N3C=CC=N3)N)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,6aR)-1-methyl-5-[(E)-2-methyl-3-phenylprop-2-enyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336642.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)
